2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide

Insecticide Resistance Management Soil Insecticides Diabrotica undecimpunctata howardi

2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide (CAS 2921-31-5), also known as UC 8305, is a cyclic organophosphorus compound belonging to the 1,3,2-benzodioxaphosphorin class. It is registered as a pesticide active ingredient with the U.S.

Molecular Formula C8H14ClO2PS
Molecular Weight 240.69 g/mol
CAS No. 2921-31-5
Cat. No. B13729157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide
CAS2921-31-5
Molecular FormulaC8H14ClO2PS
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESCC1C2CCCCC2OP(=S)(O1)Cl
InChIInChI=1S/C8H14ClO2PS/c1-6-7-4-2-3-5-8(7)11-12(9,13)10-6/h6-8H,2-5H2,1H3
InChIKeyHPLOCTDGLFAFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide (CAS 2921-31-5): A Cyclic Phosphorothiochloridate Active Ingredient


2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide (CAS 2921-31-5), also known as UC 8305, is a cyclic organophosphorus compound belonging to the 1,3,2-benzodioxaphosphorin class. It is registered as a pesticide active ingredient with the U.S. EPA [1] and was historically evaluated as an insecticide under the experimental code ENT 23,970 [2]. Its structure features a saturated benzodioxaphosphorin ring with a chlorine substituent on the phosphorus atom and a methyl group at the 4-position (molecular formula C8H14ClO2PS, MW 240.69 g/mol) [3]. This compound has been studied for its insecticidal activity against a range of agricultural pests, including corn earworm and garden symphylid [2].

Why Salithion, Parathion, or Other Organophosphates Cannot Simply Replace UC 8305


Substituting UC 8305 (2-chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide) with a general organophosphate insecticide like parathion, or even a close structural analog like salithion (2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulfide), risks unpredictable efficacy and selectivity profiles. In comparative field trials against the southern corn rootworm, UC 8305 was one of only nine compounds—out of 26 tested—that provided effective control against a cyclodiene-resistant population, highlighting a specific activity profile not shared by all organophosphates [1]. Furthermore, structural differences, such as the chloro substituent at phosphorus versus the methoxy group in salithion, are known to alter reactivity, metabolic stability, and target-site sensitivity in related cyclic phosphorothionates [2]. Direct substitution without equivalent validation data can lead to control failures in resistant pest populations and unanticipated non-target effects.

Quantitative Performance Evidence for 2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide


Effective Control of Cyclodiene-Resistant Southern Corn Rootworm Confirmed Among 26 Tested Compounds

In a 1964 field study evaluating 65 formulations of 26 compounds for control of the southern corn rootworm, UC 8305 was one of only nine active ingredients that 'effectively controlled a cyclodiene-resistant population' when applied as a granular soil-band treatment at pegging time in peanuts. The study identifies UC 8305 as a viable control option under resistance pressure, distinguishing its performance from the majority of tested compounds, including many other organophosphates (e.g., parathion, diazinon) which were either less effective or not listed among the effective nine [1].

Insecticide Resistance Management Soil Insecticides Diabrotica undecimpunctata howardi

Initial Toxicity and Residual Effectiveness Against Garden Symphylid Relative to 46 Candidate Compounds

In a laboratory and greenhouse bioassay evaluating 46 compounds against the garden symphylid (Scutigerella immaculata) at 2.5 ppm in soil, UC 8305 (reported as UCC 8305) was among only five compounds—alongside parathion, V-C 13, Am. Cyanamid E.N. 18133, and lindane—that demonstrated both initial toxicity and 'some degree of residual effectiveness.' The remaining 41 compounds, including various chlorinated hydrocarbons and organophosphates, lacked this combined profile of immediate knockdown and residual activity [1].

Soil Pest Control Scutigerella immaculata Residual Toxicity

Comparative Field Trial Results for Corn Earworm Control Reveal Activity Profile Differentiated from Market Standards

In multi-year field trials (1959-1963) on irrigated sweet corn in Kansas, UC 8305 was evaluated alongside several commercial standards. While the trial concluded UC 8305 was 'relatively ineffective' compared to the top performers (isobenzan, endosulfan, carbaryl, DDT), it still 'gave results superior to the untreated check.' This positions UC 8305's activity spectrum as distinct from both the highest-efficacy chlorinated hydrocarbons and the completely ineffective compounds, providing a defined efficacy benchmark for specific pest scenarios where broad-spectrum chlorinated hydrocarbons may be restricted or resistance has developed [1].

Corn Earworm Helicoverpa zea Field Efficacy

Hydrolytic Instability as a Potential Environmental Fate Differentiator

Research on the analogous cyclic phosphorochloridothioate derived from cyclohexane-1,2-diol demonstrated that attempted hydrolysis in aqueous acetone resulted in decomposition, contrasting with the corresponding phosphorochloridate (P=O analog) which hydrolyzed cleanly to the dihydrogen phosphate [1]. While this study did not include the 4-methyl derivative specifically, the shared cyclic phosphorochloridothioate core structure suggests that UC 8305 is likely to undergo rapid abiotic degradation in moist environments, which may confer a reduced environmental persistence advantage compared to more stable organophosphate esters like chlorpyrifos or diazinon.

Hydrolysis Environmental Fate Phosphorochloridothioate

Research and Procurement Application Scenarios for 2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide


Resistance Management Research in Cyclodiene/Organophosphate-Resistant Diabrotica Species

Formulated as granular soil-band treatments, UC 8305 is a candidate for investigating control strategies against cyclodiene-resistant corn rootworm populations. The 1964 trial demonstrating its effectiveness among a minority of tested compounds supports its inclusion in resistance management studies where alternative chemical classes are needed [1].

Comparative Soil Toxicology Assays for Residual Activity Profiling

UC 8305's demonstrated initial toxicity and residual effectiveness against the garden symphylid at low concentrations (2.5 ppm in soil) makes it a suitable reference compound for laboratory assays aimed at quantifying soil residual activity of new organophosphate candidates. Its position among the top 11% performers in the 46-compound screen provides a historical benchmark [2].

Synthetic Chemistry Research into Cyclic Phosphorochloridothioates as Intermediates

The reactive chloro substituent on the phosphorus atom of UC 8305 allows it to serve as a key intermediate for synthesizing a library of 2-substituted benzodioxaphosphorin-2-sulfide analogs (e.g., alkoxy, amino derivatives) through nucleophilic displacement. This application aligns with published routes for salithion and related compounds [3].

Environmental Fate Studies Focused on Abiotic Hydrolysis of P=S Organophosphates

Based on class-level evidence showing rapid decomposition of the analogous cyclic phosphorochloridothioate under aqueous conditions, UC 8305 can be utilized as a probe molecule to study hydrolysis kinetics and degradation pathways of the P=S bond in cyclic systems. Direct experimental confirmation is required to validate the inferred instability [4].

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